1-(2-Methoxyethyl)piperazine-2,6-dione
Overview
Description
1-(2-Methoxyethyl)piperazine-2,6-dione is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Ligands for Receptor Visualization
A study by Lacivita et al. (2009) focused on synthesizing a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT1A receptor affinity and were evaluated for visualizing 5-HT1A receptors overexpressed in CHO cells using fluorescence microscopy, highlighting their application in receptor visualization and neuroscientific research (Lacivita et al., 2009).
Synthesis of Bridged Piperazine-3-ones
Research by Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids. This study demonstrates the utility of N-acyliminium ion chemistry in generating structurally diverse piperazine derivatives, which could find applications in drug development and organic synthesis (Veerman et al., 2003).
Organic Crystal Engineering
Wells et al. (2012) investigated the synthesis, crystal packing, and thermochemistry of 1,4-piperazine-2,5-diones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids. The study provides insights into the supramolecular organization of piperazinediones, contributing to the field of organic crystal engineering and material science (Wells et al., 2012).
Cardiotropic Activity
Mokrov et al. (2019) synthesized a new group of compounds, 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, and evaluated their cardiotropic activity. The study suggests the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Mokrov et al., 2019).
HIV-1 Attachment Inhibitors
Wang et al. (2009) characterized potent inhibitors of HIV-1 attachment, focusing on the modification and substitution of the piperazine ring in indole-based derivatives. This research highlights the critical role of piperazine structures in pharmacophore development for antiviral drug discovery (Wang et al., 2009).
Properties
IUPAC Name |
1-(2-methoxyethyl)piperazine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-3-2-9-6(10)4-8-5-7(9)11/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHLRIMKSLEMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630780 | |
Record name | 1-(2-Methoxyethyl)piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841274-04-2 | |
Record name | 1-(2-Methoxyethyl)piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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